molecular formula C15H21FN2O2 B2750101 tert-butyl N-[(6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate CAS No. 1427379-98-3

tert-butyl N-[(6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate

Cat. No.: B2750101
CAS No.: 1427379-98-3
M. Wt: 280.343
InChI Key: KUMMTDDXNNNQPQ-UHFFFAOYSA-N
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Description

tert-butyl N-[(6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate: is a synthetic organic compound with the molecular formula C15H21FN2O2 It is characterized by the presence of a tert-butyl carbamate group attached to a 6-fluoro-1,2,3,4-tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate typically involves the following steps:

    Formation of the 6-fluoro-1,2,3,4-tetrahydroquinoline core: This can be achieved through a series of reactions starting from commercially available precursors. For example, the reduction of 6-fluoroquinoline can yield 6-fluoro-1,2,3,4-tetrahydroquinoline.

    Introduction of the carbamate group: The 6-fluoro-1,2,3,4-tetrahydroquinoline is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

tert-butyl N-[(6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-[(6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate
  • tert-butyl (3-(4-chloro-2-(2-fluoro-6-methoxybenzoyl)phenyl)prop-2-yn-1-yl)carbamate

Uniqueness

tert-butyl N-[(6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate is unique due to its specific combination of a fluoro-substituted tetrahydroquinoline core and a tert-butyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

tert-butyl N-[(6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-10-6-11-7-12(16)4-5-13(11)17-8-10/h4-5,7,10,17H,6,8-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMMTDDXNNNQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2=C(C=CC(=C2)F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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